molecular formula C8H8N2O5 B13963232 4-Ethoxy-1,2-dinitrobenzene CAS No. 344332-15-6

4-Ethoxy-1,2-dinitrobenzene

Cat. No.: B13963232
CAS No.: 344332-15-6
M. Wt: 212.16 g/mol
InChI Key: IAEHMOJGQYVUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-1,2-dinitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of two nitro groups (-NO₂) and an ethoxy group (-OCH₂CH₃) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,2-dinitrobenzene typically involves the nitration of ethoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of the desired dinitro compound and to minimize the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions, such as temperature and concentration of reagents, leading to higher yields and purity of the final product. Additionally, industrial methods may incorporate purification steps, such as recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,2-dinitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The ethoxy group can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Iron filings and hydrochloric acid, or hydrogen gas with a palladium catalyst.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: 4-Ethoxy-1,2-diaminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

4-Ethoxy-1,2-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,2-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biochemical effects. The ethoxy group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dinitrobenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    4-Methoxy-1,2-dinitrobenzene: Similar structure but with a methoxy group (-OCH₃) instead of an ethoxy group, leading to different reactivity and applications.

    1,3-Dinitrobenzene: Different positioning of nitro groups, affecting its chemical properties and reactivity.

Uniqueness

4-Ethoxy-1,2-dinitrobenzene is unique due to the presence of both nitro and ethoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications, distinguishing it from other nitrobenzene derivatives.

Properties

CAS No.

344332-15-6

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

4-ethoxy-1,2-dinitrobenzene

InChI

InChI=1S/C8H8N2O5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3

InChI Key

IAEHMOJGQYVUOX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.